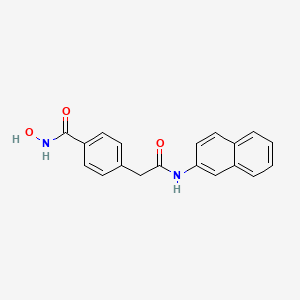
Hdac6-IN-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hdac6-IN-9 is a selective inhibitor of histone deacetylase 6 (HDAC6), a member of the histone deacetylase family. Histone deacetylase 6 is predominantly found in the cytoplasm and is responsible for the deacetylation of non-histone proteins, including alpha-tubulin, heat shock protein 90, and cortactin . Inhibition of histone deacetylase 6 has shown promise in treating various diseases, including cancer, neurodegenerative diseases, heart failure, pain, fibrosis, and inflammatory diseases .
Vorbereitungsmethoden
The synthesis of Hdac6-IN-9 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically includes:
Preparation of Intermediates: The synthesis begins with the preparation of key intermediates, which may involve multiple steps of organic reactions such as alkylation, acylation, and cyclization.
Coupling Reactions: The final step involves coupling the prepared intermediates under specific reaction conditions to form this compound.
Industrial production methods for this compound are optimized to ensure scalability and cost-effectiveness. These methods often involve the use of automated synthesis equipment and stringent quality control measures to maintain consistency and purity of the final product .
Analyse Chemischer Reaktionen
Hdac6-IN-9 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of this compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Hdac6-IN-9 has a wide range of scientific research applications, including:
Cancer Research: this compound is used to study the role of histone deacetylase 6 in cancer cell proliferation, apoptosis, and metastasis.
Neurodegenerative Diseases: this compound is investigated for its therapeutic potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Pain and Inflammation:
Wirkmechanismus
Hdac6-IN-9 exerts its effects by selectively inhibiting histone deacetylase 6 activity. Histone deacetylase 6 is involved in the deacetylation of various cytoplasmic proteins, which affects their stability, localization, and function. By inhibiting histone deacetylase 6, this compound disrupts these processes, leading to altered cellular functions and therapeutic effects .
The molecular targets of this compound include alpha-tubulin, heat shock protein 90, and cortactin. The inhibition of histone deacetylase 6 leads to increased acetylation of these proteins, affecting their interactions and functions within the cell .
Vergleich Mit ähnlichen Verbindungen
Hdac6-IN-9 is compared with other histone deacetylase 6 inhibitors, such as tubastatin A and ACY-1215. While all these compounds target histone deacetylase 6, this compound is unique in its chemical structure and selectivity profile .
Tubastatin A: Tubastatin A is a selective histone deacetylase 6 inhibitor with a different chemical structure.
This compound stands out due to its unique chemical structure and high selectivity for histone deacetylase 6, making it a valuable tool in scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C19H16N2O3 |
|---|---|
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
N-hydroxy-4-[2-(naphthalen-2-ylamino)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C19H16N2O3/c22-18(11-13-5-7-15(8-6-13)19(23)21-24)20-17-10-9-14-3-1-2-4-16(14)12-17/h1-10,12,24H,11H2,(H,20,22)(H,21,23) |
InChI-Schlüssel |
FZKJTCLVJNEICF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CC3=CC=C(C=C3)C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-((2,4-Dihydroxybenzylidene)amino)-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12406579.png)
![(2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B12406584.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate](/img/structure/B12406585.png)
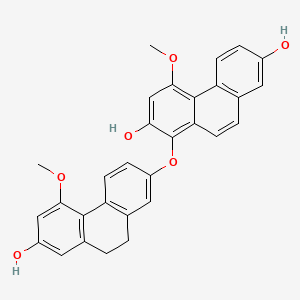
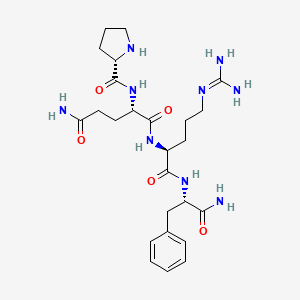

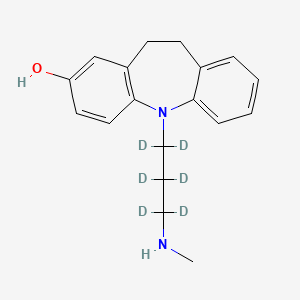

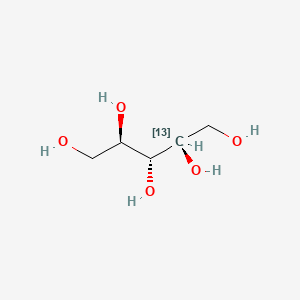
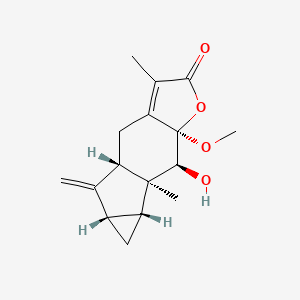
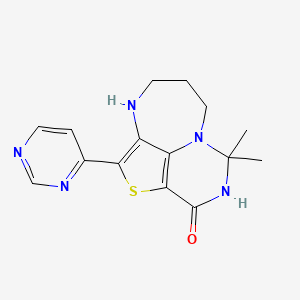

![Acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-1-oxospiro[2-benzofuran-3,7'-benzo[c]xanthene]-5-carboxylate;acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate](/img/structure/B12406647.png)

